

Comparative NMR Characterization Guide: Boc-Lys-OMe Acetate Salt

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Boc-Lys-OMe acetate salt*

CAS No.: 136832-75-2

Cat. No.: B597140

[Get Quote](#)

Executive Summary

Product:

-Boc-L-Lysine Methyl Ester Acetate Salt CAS: 15574-45-5 (Free base reference); Acetate salt form specific. Primary Application: Peptide synthesis intermediate allowing selective side-chain modification.

This guide provides a technical analysis of the NMR characterization of **Boc-Lys-OMe Acetate Salt**, distinguishing it from its Hydrochloride (HCl) counterpart and detailing solvent-dependent spectral features. The acetate salt form is preferred in specific coupling reactions where strong mineral acids (like HCl) might cause premature deprotection or side reactions, but its characterization requires identifying the stoichiometric acetate counterion peak.

Molecular Blueprint & Resonance Logic

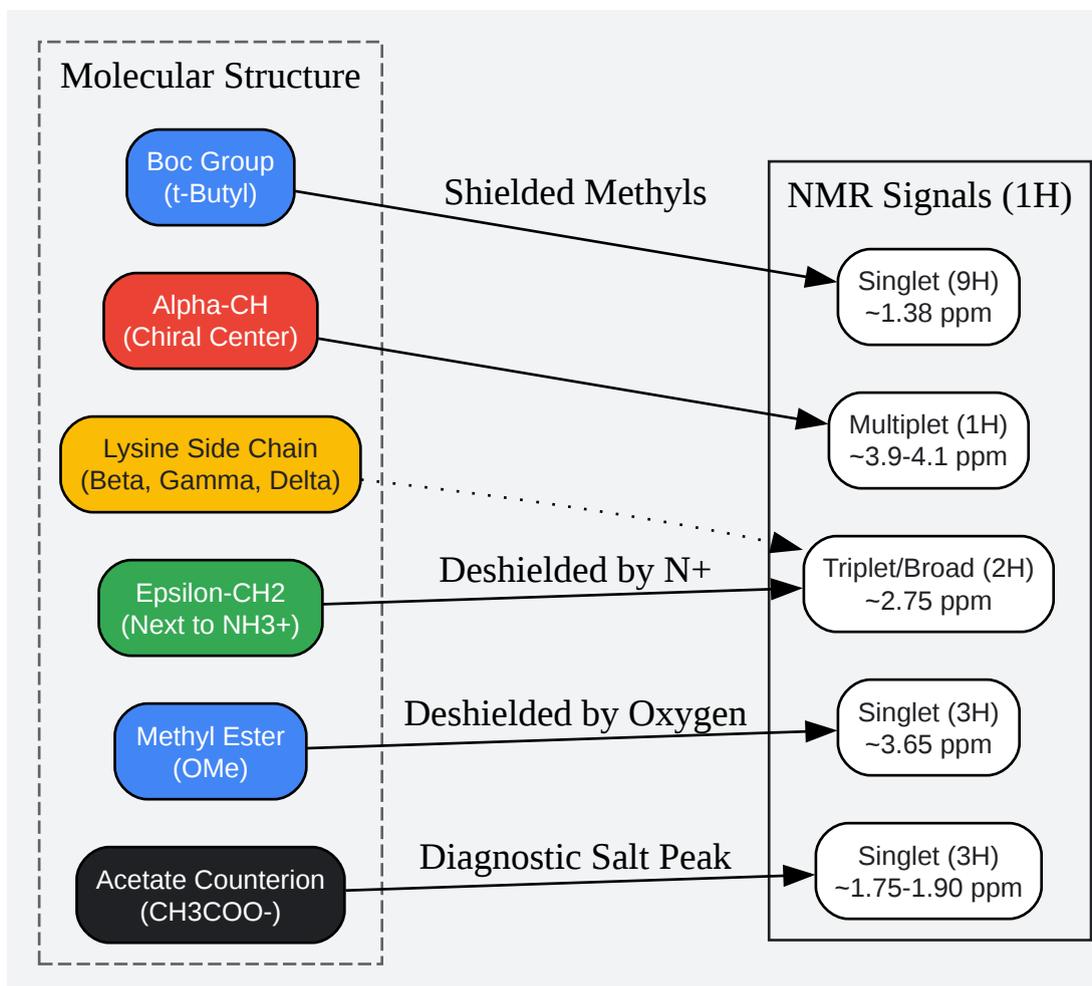
To accurately assign peaks, we must map the protons to the specific chemical environment. The molecule consists of three distinct domains:

- Protection Domain: The
 - Boc group (strong singlet).[1]
- Core Backbone: The Lysine chain ending in a methyl ester.

- Ionic Domain: The protonated
-amine and the acetate counterion.

Structural Connectivity Diagram

The following diagram maps the proton environments to their expected NMR signals.



[Click to download full resolution via product page](#)

Figure 1: Structural mapping of Boc-Lys-OMe Acetate protons to their characteristic NMR signals.

Comparative Data Analysis

A. Solvent Selection: DMSO-d6 vs. D2O vs. CDCl3

The choice of solvent dramatically alters the spectrum, particularly for the exchangeable protons (NH) and the acetate peak position.

Feature	DMSO-d6 (Recommended)	D2O (Validation)	CDCl3 (Not Recommended)
Solubility	Excellent	Excellent	Poor/Variable (Salt form)
Amide Proton (-H)	Visible doublet (~7.0 ppm)	Invisible (Exchanged)	Broad/Invisible
Amine Protons (-H3+)	Broad singlet (~7.7 ppm)	Invisible (Exchanged)	Broad/Invisible
Acetate Peak	Sharp Singlet (~1.75–1.8 ppm)	Sharp Singlet (~1.90 ppm)	Often broadened/shifted
Utility	Full structural proof	Stoichiometry check	Limited utility

B. Counterion Comparison: Acetate vs. HCl

Distinguishing the acetate salt from the hydrochloride salt is a frequent quality control requirement.

- Boc-Lys-OMe

HCl: The spectrum will show the Boc, OMe, and Lysine backbone peaks identical to the acetate salt. However, the region between 1.7–2.0 ppm will be empty (except for backbone multiplets).

- Boc-Lys-OMe

Acetate: Shows a distinct, sharp singlet (integral 3H) at ~1.75–1.90 ppm.

- Note: If the integral is <3H, the salt formation is incomplete or the sample is a mixture of free base and salt.

C. Detailed Peak Assignment Table (DMSO-d6)

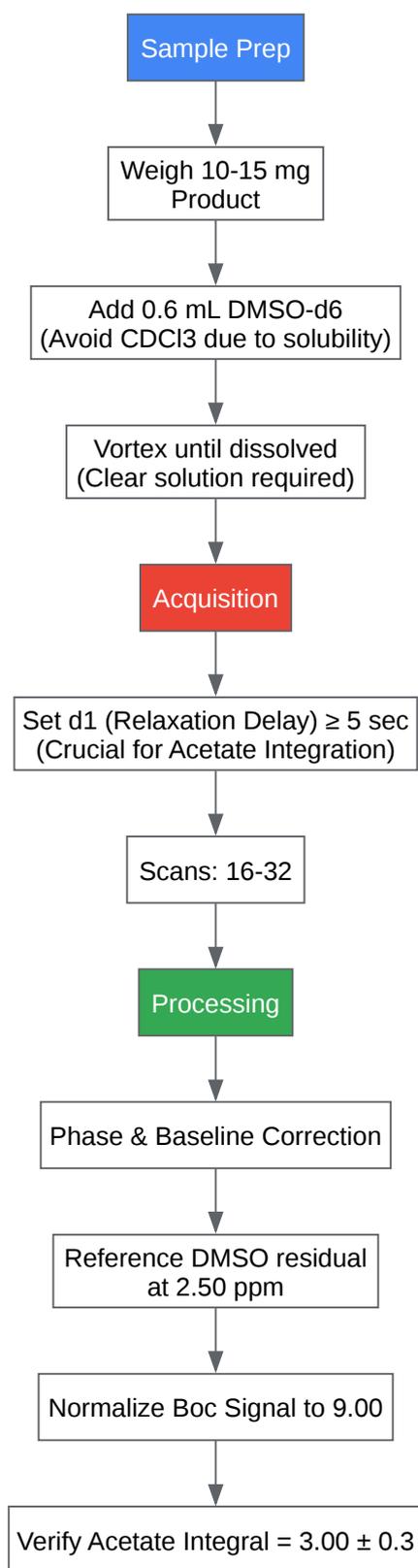
Reference: Tetramethylsilane (TMS) = 0.00 ppm

Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
Boc Group	1.38	Singlet (s)	9H	3 x CH ₃ of t-Butyl group.
Lys	1.25 – 1.60	Multiplet (m)	4H	Central methylene chain.
Lys	1.50 – 1.70	Multiplet (m)	2H	Adjacent to chiral center.
Acetate	1.75 – 1.85	Singlet (s)	3H	Diagnostic counterion peak.
Lys	2.70 – 2.80	Multiplet (m)	2H	Deshielded by .
OMe	3.63	Singlet (s)	3H	Methyl ester.
Lys	3.90 – 4.05	Multiplet (m)	1H	Chiral center proton.
-NH	7.05	Doublet (d)	1H	Amide proton (Boc-NH).
-NH ₃ ⁺	7.60 – 7.90	Broad (br)	3H	Ammonium protons (Side chain).

Experimental Protocol

To ensure reproducibility and accurate integration (crucial for confirming the 1:1 salt stoichiometry), follow this protocol.

Method Workflow



[Click to download full resolution via product page](#)

Figure 2: Step-by-step NMR acquisition protocol for salt stoichiometry verification.

Critical Technical Notes

- Relaxation Delay (d1): The acetate methyl protons and the Boc methyl protons have relatively long T1 relaxation times. If d1 is too short (e.g., 1 second), the integrals will be inaccurate, often underestimating the Boc or Acetate signal. Set d1 to at least 5 seconds for quantitative comparison.
- Water Suppression: If using DMSO-d6, the water peak will appear around 3.3 ppm. Ensure it does not overlap with the OMe peak at 3.6 ppm. If the sample is very wet (hygroscopic salt), the water peak can shift and broaden.
- Hygroscopicity: Acetate salts are hygroscopic. Keep the sample desiccated. Excess water in the NMR tube will cause the exchangeable amine protons (-NH3+) to broaden or disappear even in DMSO.

References

- Chemical Structure & Nomenclature: PubChem. **Boc-Lys-OMe acetate salt** | C14H28N2O6. [2] National Library of Medicine. Available at: [\[Link\]](#)
- Solvent Impurity Shifts: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Provides standard shift for Acetate in DMSO/D2O). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. spectrabase.com [spectrabase.com]
2. [Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Comparative NMR Characterization Guide: Boc-Lys-OMe Acetate Salt]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597140#nmr-characterization-peaks-for-boc-lys-ome-acetate-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com